![molecular formula C23H24N4O B11009694 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide](/img/structure/B11009694.png)
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidoindazole core and a phenethylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidoindazole core, followed by the introduction of the phenethylpropanamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions may vary from acidic to basic environments.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions may involve polar or non-polar solvents and varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors, modulating signal transduction and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
- 3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid methyl ester
Uniqueness
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-phenethylpropanamide is a member of the pyrimidine and indazole chemical families, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₃O₂
- Molecular Weight : 269.30 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine and indazole exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various derivatives that showed effective antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) for these compounds was found to be between 1 to 5 µmol/mL, indicating potent activity comparable to standard antibiotics such as cefotaxime sodium and nystatin .
Compound | MIC (µmol/mL) | Standard Drug MIC (µmol/mL) |
---|---|---|
This compound | 1 - 5 | 1 - 3 |
Antitumor Activity
The potential antitumor activity of the compound has been explored through various in vitro studies. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Molecular docking studies suggest that this compound interacts effectively with target proteins involved in tumor growth regulation .
Anti-inflammatory Properties
In addition to antimicrobial and antitumor activities, compounds related to this structure have shown promising anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Laboratory assays demonstrated a reduction in inflammation markers when tested on animal models .
Case Studies
One notable case study involved testing a series of similar compounds derived from pyrimidine and indazole frameworks. The results indicated a strong correlation between structural modifications and biological activity. Specifically, compounds with additional functional groups exhibited enhanced antimicrobial and anti-inflammatory properties .
Properties
Molecular Formula |
C23H24N4O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C23H24N4O/c1-16-19(12-13-22(28)24-15-14-18-8-4-3-5-9-18)17(2)27-23(25-16)20-10-6-7-11-21(20)26-27/h3-11H,12-15H2,1-2H3,(H,24,28) |
InChI Key |
DHVJLAHTOJUMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.